molecular formula C7H12N2O B12820177 1-(1-Methyl-1H-imidazol-2-yl)propan-1-ol

1-(1-Methyl-1H-imidazol-2-yl)propan-1-ol

Cat. No.: B12820177
M. Wt: 140.18 g/mol
InChI Key: MLZVEAXIKYIGJS-UHFFFAOYSA-N
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Description

1-(1-Methyl-1H-imidazol-2-yl)propan-1-ol is a chemical compound of interest in organic and medicinal chemistry research. This structure, featuring an imidazole ring linked to a propanol chain, is representative of a class of compounds studied for their potential biological activities. Compounds containing the 1-methyl-1H-imidazole scaffold are frequently investigated as building blocks for the synthesis of more complex molecules and as key pharmacophores in bioactive agent development . Research into analogous 1-aryl-3-(1H-imidazol-1-yl)propan-1-ol esters has demonstrated that these structures can exhibit significant anti-fungal properties, suggesting this chemical class is a valuable area for exploration in antimicrobial research . The imidazole ring is a common feature in many synthetic antifungal agents, where its mechanism of action often involves inhibition of fungal cytochrome P450 enzymes . As a specialist research chemical, this product is supplied for laboratory investigations only. It is intended for use by qualified researchers and is strictly labeled 'For Research Use Only.' It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C7H12N2O

Molecular Weight

140.18 g/mol

IUPAC Name

1-(1-methylimidazol-2-yl)propan-1-ol

InChI

InChI=1S/C7H12N2O/c1-3-6(10)7-8-4-5-9(7)2/h4-6,10H,3H2,1-2H3

InChI Key

MLZVEAXIKYIGJS-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=NC=CN1C)O

Origin of Product

United States

Preparation Methods

Alkylation of 1-Methylimidazole with Alkylating Agents

The primary synthetic route to 1-(1-Methyl-1H-imidazol-2-yl)propan-1-ol involves the nucleophilic substitution reaction of 1-methylimidazole with appropriate alkylating agents bearing a protected or free hydroxyl group.

  • Typical Alkylating Agents: Halohydrins or haloalkanes such as 3-chloropropanol or 1-bromo-3-propanol are commonly used to introduce the propanol side chain at the 2-position of the imidazole ring.
  • Reaction Conditions: The reaction is generally carried out under controlled temperature (often ambient to moderate heating) and in polar aprotic solvents to enhance nucleophilicity of the imidazole nitrogen.
  • Outcome: This method yields the desired this compound with good selectivity, provided the reaction parameters are optimized to minimize side reactions such as over-alkylation or polymerization.

Hydroxylation via Reduction or Hydrolysis of Precursors

An alternative approach involves the synthesis of precursor compounds such as imidazolyl ketones or esters, which are subsequently reduced or hydrolyzed to yield the target alcohol.

  • Example: Starting from 1-methylimidazole, reaction with chloroacetyl chloride and benzyl alcohol can produce intermediates like benzyl 1-imidazolyl acetate, which upon acidic hydrolysis and reduction steps yield the corresponding hydroxyalkyl imidazole derivatives.
  • Hydrolysis Conditions: Acidic hydrolysis is typically performed at temperatures ranging from 20 to 100 °C for 2 to 6 hours, preferably between 40 to 70 °C, to convert esters or acetates into alcohols.
  • Reduction: Borane complexes (e.g., BH3-Me2S) in tetrahydrofuran (THF) at 0 to 60 °C can be used to reduce amides or esters to alcohols, completing the synthesis of the propanol side chain.

Catalytic and One-Pot Synthetic Methods

Recent advances have introduced catalytic methods that streamline the synthesis of imidazole derivatives with hydroxyalkyl side chains.

  • Base-Catalyzed Cyclizations: Using strong organic bases such as BEMP (2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine), intramolecular hydroamidation of propargylic ureas can yield imidazolidin-2-ones and imidazol-2-ones under mild conditions, which can be adapted for related imidazole alcohol syntheses.
  • One-Pot Reactions: Combining propargylic amines and isocyanates in the presence of BEMP catalyst at room temperature allows rapid formation of imidazole derivatives, potentially including hydroxyalkyl-substituted imidazoles, in high yields within minutes to hours.

Multi-Step Synthetic Routes Involving Palladium-Catalyzed Couplings

For more complex derivatives or functionalized imidazoles, palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Sonogashira couplings) are employed to install aryl or alkyl substituents, followed by functional group transformations to introduce the hydroxyl group.

  • Typical Conditions: Use of Pd2(dba)3 with ligands such as XantPhos and bases like t-BuONa in toluene at elevated temperatures (~110 °C) under inert atmosphere.
  • Subsequent Steps: After coupling, reduction or hydrolysis steps convert intermediates to the desired alcohol functionality.

Data Table: Summary of Preparation Methods for this compound

Method Type Key Reagents/Conditions Reaction Time/Temp Yield/Notes Reference
Direct Alkylation 1-Methylimidazole + 3-chloropropanol, polar aprotic solvent Ambient to 60 °C, several hours Good selectivity; requires pH and temp control
Hydrolysis of Esters/Acetates Benzyl 1-imidazolyl acetate + acid (HCl), 40-70 °C, 2-6 h 2-6 hours, 40-70 °C Efficient conversion to alcohol
Reduction of Amides/Esters BH3-Me2S in THF, 0-60 °C 1-6 hours High conversion to alcohol
Base-Catalyzed One-Pot Synthesis Propargylic amine + isocyanate + BEMP catalyst Room temp, 1 min to 1 h High yield, mild conditions
Pd-Catalyzed Coupling + Reduction Pd2(dba)3, XantPhos, t-BuONa, toluene, 110 °C 12 h For complex derivatives, followed by reduction

Research Findings and Notes

  • The alkylation method is the most straightforward and widely used for laboratory-scale synthesis, but requires careful control of reaction parameters to avoid side products.
  • Hydrolysis and reduction steps are well-established for converting ester or amide intermediates into the target alcohol, with borane reductions being particularly effective.
  • Catalytic methods using BEMP offer rapid and efficient synthesis under mild conditions, representing a modern approach to imidazole derivative preparation.
  • Palladium-catalyzed cross-coupling expands the scope of accessible derivatives but involves longer reaction times and more complex setups.
  • Temperature control (20-100 °C) and reaction time (minutes to hours) are critical factors influencing yield and purity across all methods.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Methyl-1H-imidazol-2-yl)propan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of imidazole derivatives, including 1-(1-Methyl-1H-imidazol-2-yl)propan-1-ol. For instance, research indicates that compounds with imidazole structures exhibit inhibitory effects against various pathogens, including Candida albicans and Helicobacter pylori.

Case Study: Antifungal Activity
A study synthesized several derivatives of this compound and evaluated their antifungal activity against Candida species. The most active compound demonstrated a Minimum Inhibitory Concentration (MIC) of 0.0833 μmol/mL, significantly lower than that of fluconazole, which had an MIC greater than 1.6325 μmol/mL .

Anticancer Research

Imidazole derivatives have been explored for their anticancer properties, particularly as potential treatments for breast cancer. The compound's ability to induce apoptosis in cancer cells has been documented.

Case Study: Breast Cancer Treatment
Research focused on hybrid compounds derived from imidazole showed promising results in inhibiting the proliferation of estrogen receptor-positive and triple-negative breast cancer cells. Compounds were found to induce cell cycle arrest and apoptosis, demonstrating significant potential as therapeutic agents in cancer treatment .

Antitubercular Activity

The synthesis of compounds similar to this compound has been linked to antitubercular activity against Mycobacterium tuberculosis.

Case Study: Tuberculosis Treatment
A study evaluated the efficacy of synthesized imidazole derivatives against Mycobacterium tuberculosis. Active compounds were tested in vivo in mouse models, showing promising results in inhibiting mycobacterial enzymes crucial for bacterial survival .

Data Table: Summary of Biological Activities

Biological ActivityTarget PathogenMIC (μmol/mL)Reference
AntifungalCandida albicans0.0833
AntibacterialHelicobacter pyloriN/A
AnticancerBreast Cancer (MCF-7)IC50 = 52 nM
AntitubercularMycobacterium tuberculosisN/A

Mechanism of Action

The mechanism of action of 1-(1-Methyl-1H-imidazol-2-yl)propan-1-ol involves its interaction with specific molecular targets. The imidazole ring can interact with various enzymes and receptors, modulating their activity. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their function. The compound’s effects are mediated through these interactions, affecting various biochemical pathways .

Comparison with Similar Compounds

  • 2-Methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-ol
  • 1-(2-Methyl-1H-imidazol-1-yl)propan-2-ol
  • 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetic acid

Comparison: 1-(1-Methyl-1H-imidazol-2-yl)propan-1-ol is unique due to its specific substitution pattern on the imidazole ring and the presence of a hydroxyl group on the propyl chain. This structural uniqueness imparts distinct chemical and biological properties compared to other imidazole derivatives. For example, the presence of the hydroxyl group allows for specific hydrogen bonding interactions, which can influence the compound’s reactivity and biological activity .

Q & A

Q. Table 1: Representative Reaction Conditions

MethodReagents/ConditionsYieldReference
CuAACCuSO₄, sodium ascorbate, RT, 20 h20%
CondensationMeOH, 65°C, 12 h, L-phenylalaninolN/A
Ketone ReductionNaBH₄ in EtOH, 0°C to RTN/A

Advanced: How can crystallographic data discrepancies in imidazole derivatives be resolved?

Methodological Answer:
Discrepancies often arise from enantiomorph-polarity ambiguity or twinning. Key strategies include:

  • SHELX Refinement: Use SHELXL for least-squares refinement with Flack (η) or Hooft (x) parameters to estimate enantiopolarity. The x parameter is preferred for centrosymmetric near-structures to avoid false chirality indications .
  • Cross-Validation: Combine XRD data with NMR or IR spectroscopy to confirm stereochemistry. For example, intramolecular C–H⋯π interactions observed in XRD should align with NOESY NMR correlations .
  • High-Resolution Data: Collect data at low temperature (e.g., 100 K) to improve resolution and reduce thermal motion artifacts .

Basic: What spectroscopic techniques characterize this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Peaks for imidazole protons (δ 7.0–7.5 ppm), methyl groups (δ 3.7–4.0 ppm), and alcohol protons (δ 1.5–2.5 ppm, broad) .
    • ¹³C NMR: Imidazole carbons (δ 120–140 ppm), alcohol-bearing carbon (δ 60–70 ppm) .
  • IR Spectroscopy: O–H stretch (~3200–3500 cm⁻¹), C–N imidazole ring vibrations (~1500–1600 cm⁻¹) .
  • XRD: Resolve hydrogen-bonding networks (e.g., O–H⋯N) and dihedral angles between aromatic rings .

Advanced: How do computational methods aid in predicting synthetic pathways for imidazole alcohols?

Methodological Answer:

  • DFT Studies: Optimize reaction pathways and transition states. For example, DFT can predict regioselectivity in CuAAC reactions by analyzing alkyne-azide orbital interactions .
  • Retrosynthetic Analysis: AI tools (e.g., Reaxys, Pistachio) propose feasible routes using building blocks like 1-methylimidazole and propanol derivatives .
  • Solvent/Reagent Screening: Molecular dynamics simulations assess solvent effects (e.g., MeOH vs. DMF) on reaction rates and yields .

Basic: What are common pitfalls in achieving high enantiomeric purity during synthesis?

Methodological Answer:

  • Chiral Pool Limitations: Use enantiopure starting materials (e.g., L-amino alcohols) to avoid racemization. For example, L-phenylalaninol ensures stereochemical fidelity in condensation reactions .
  • Catalyst Selectivity: Opt for chiral ligands (e.g., BINOL) in asymmetric catalysis to enhance enantioselectivity.
  • Purification Challenges: Employ chiral chromatography or crystallization (e.g., using diethyl ether/MeOH mixtures) to separate enantiomers .

Advanced: How are non-covalent interactions analyzed in imidazole alcohol crystal structures?

Methodological Answer:

  • Hydrogen Bonding: Refine O–H⋯N and C–H⋯O interactions using SHELXL. For example, O–H⋯N distances of ~2.8 Å and angles >150° indicate strong hydrogen bonds .
  • π-π Stacking: Measure interplanar distances (3.3–3.8 Å) between imidazole and aromatic rings using Mercury software .
  • Hirshfeld Surfaces: Quantify interaction contributions (e.g., H⋯H, H⋯O contacts) to understand packing motifs .

Q. Table 2: Hydrogen Bond Parameters from XRD (Example)

Donor–AcceptorDistance (Å)Angle (°)Reference
O–H⋯N2.79165
C–H⋯O3.12142

Advanced: How to address contradictory NMR data in imidazole derivative characterization?

Methodological Answer:

  • Dynamic Effects: Variable-temperature NMR (e.g., 25–60°C) can resolve broadening caused by tautomerism or rotational barriers .
  • 2D NMR: Use HSQC to assign overlapping proton signals and NOESY to confirm spatial proximity of substituents .
  • Cross-Validation: Compare experimental shifts with DFT-calculated NMR chemical shifts (e.g., using Gaussian) .

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